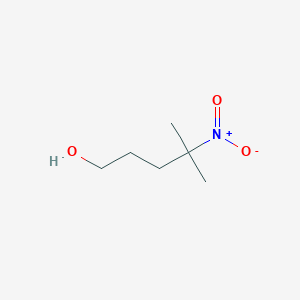
4-甲基-4-硝基戊醇
概述
描述
“Pentanol, 4-methyl-4-nitro-” is a member of the fragrance structural group, branched chain saturated alcohol . It contains a total of 23 atoms; 13 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Synthesis Analysis
The synthesis of “Pentanol, 4-methyl-4-nitro-” involves a retro-biosynthetic screening of a modular pathway design. This process uses enzymes from nine different organisms to form a ten-step de novo pathway . Another method involves the preparation of methylpentenes from 4-methyl-2-pentanol using an acid-catalyzed dehydration reaction .
Molecular Structure Analysis
The molecular structure of “Pentanol, 4-methyl-4-nitro-” includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 22 bonds, including 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 nitro group (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Chemical Reactions Analysis
The chemical reactions of “Pentanol, 4-methyl-4-nitro-” involve a C-O bond being broken, along with a neighboring C-H bond. Dehydration (-H2O) of the alcohol occurs, and an alkene p bond is formed .
Physical And Chemical Properties Analysis
“Pentanol, 4-methyl-4-nitro-” has a molecular weight of 102.1748 . It has a boiling temperature of 423. ± 4. K and a critical temperature of 603.5 ± 0.7 K .
科学研究应用
替代燃料研究:
- 戊醇及其异构体因其高能量密度和低吸湿性而被研究为有前途的“下一代”醇燃料。研究重点是了解戊醇异构体的热分解行为及其作为替代燃料的潜力 (Zhao, Ye, Zhang, & Zhang, 2012).
生物燃料和减排:
- 生物燃料研究包括研究使用印楝油甲酯和戊醇混合物的发动机的排放特性。研究结果表明,使用戊醇混合物可以减少碳氢化合物和一氧化碳排放,凸显了其更清洁燃烧的潜力 (Ganesan, Devaraj, & Devarajan, 2018).
化学合成和反应:
- 戊醇用于各种化学反应和合成过程。例如,研究已经检验了戊醇等醇对胶束溶液中 4-硝基苯甲酸甲酯反应的影响,提供了对胶束效应和反应性的见解 (Muñoz, Graciani, Rodríguez, & Moyá, 2003).
生物燃料生产的代谢工程:
- 戊醇异构体正在通过微生物的代谢工程探索生物燃料应用。这项研究旨在提高这些异构体的生产效率以用于实际应用 (Cann & Liao, 2009).
材料和溶剂研究:
- 对各种化合物在戊醇等溶剂中的溶解度和热力学性质的研究为材料科学和化学工程提供了有价值的数据。这些发现对于理解溶质-溶剂相互作用和开发纯化工艺至关重要 (Liu & Guo, 2021).
安全和危害
属性
IUPAC Name |
4-methyl-4-nitropentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,7(9)10)4-3-5-8/h8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYMNHYVMTWSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281178 | |
| Record name | Pentanol, 4-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentanol, 4-methyl-4-nitro- | |
CAS RN |
5215-92-9 | |
| Record name | NSC20668 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanol, 4-methyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)
![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)


![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)




![4-[(E)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-ylidene)methyl]benzoic acid](/img/structure/B1361476.png)
![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)